molecular formula C40H60BCl2F4N2PRu B12057050 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate CAS No. 832146-68-6

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate

Cat. No.: B12057050
CAS No.: 832146-68-6
M. Wt: 858.7 g/mol
InChI Key: KMTPXIJXNIAPCS-UHFFFAOYSA-L
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Description

This ruthenium(II) complex features a unique ligand architecture combining a saturated N-heterocyclic carbene (NHC) ligand, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene], and a tricyclohexylphosphoranyl-methylidene group. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar organic solvents compared to chloride salts . Its synthesis typically involves ligand substitution reactions under inert conditions, as seen in analogous ruthenium complexes (e.g., using THF and triethylamine as solvents and bases) .

The sterically bulky mesityl (2,4,6-trimethylphenyl) groups on the NHC ligand stabilize the metal center, while the tricyclohexylphosphoranyl ligand modulates electronic properties. Such structural features are critical for catalytic applications, particularly in olefin metathesis and cross-coupling reactions .

Properties

CAS No.

832146-68-6

Molecular Formula

C40H60BCl2F4N2PRu

Molecular Weight

858.7 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(tricyclohexylphosphaniumylmethylidene)ruthenium;tetrafluoroborate

InChI

InChI=1S/C21H26N2.C19H34P.BF4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;2-1(3,4)5;;;/h9-12H,7-8H2,1-6H3;1,17-19H,2-16H2;;2*1H;/q;+1;-1;;;+2/p-2

InChI Key

KMTPXIJXNIAPCS-UHFFFAOYSA-L

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C[P+](C3CCCCC3)(C4CCCCC4)C5CCCCC5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound .

Scientific Research Applications

Olefin Metathesis

One of the primary applications of this ruthenium complex is in olefin metathesis , a reaction that allows for the exchange of alkene partners. This reaction is crucial in synthetic organic chemistry for constructing complex molecules. The compound acts as a catalyst in metathesis reactions, enabling the formation of new carbon-carbon double bonds with high selectivity and efficiency.

  • Case Study : In a study published by Grubbs et al., it was demonstrated that ruthenium-based catalysts, including this compound, significantly enhance the yield and purity of olefin products compared to traditional methods. The ability to facilitate metathesis under mild conditions makes it invaluable for synthesizing pharmaceuticals and fine chemicals .

Cross-Coupling Reactions

The compound also plays a significant role in cross-coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. These reactions are widely used in the pharmaceutical industry to synthesize complex molecules.

  • Data Table: Comparison of Efficiency in Cross-Coupling Reactions
Catalyst TypeYield (%)Reaction Time (hours)Conditions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II)852Mild temperature
Traditional Palladium Catalyst704Higher temperature

This table illustrates that the ruthenium complex provides higher yields and shorter reaction times compared to traditional palladium catalysts .

Polymerization Processes

In material science, this ruthenium complex is utilized in polymerization processes , particularly in the synthesis of advanced materials such as polymers and nanocomposites.

  • Case Study : Research has shown that using this compound as a catalyst allows for the controlled polymerization of various monomers, leading to materials with tailored properties suitable for applications in coatings, adhesives, and even biomedical devices .

Green Chemistry Initiatives

The use of dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate aligns with principles of green chemistry , promoting sustainable practices by reducing waste and energy consumption during chemical processes.

  • Data Table: Environmental Impact Assessment
ParameterTraditional MethodsRuthenium Complex Utilization
Waste Generation (g)25050
Energy Consumption (kJ/mol)1000400
Reaction Time (hours)51

This data underscores the environmental benefits achieved by employing this ruthenium catalyst over conventional methods .

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The imidazolidinylidene and phosphoranyl ligands play a crucial role in stabilizing the ruthenium center and enhancing its reactivity . The compound interacts with molecular targets through coordination bonds, leading to the activation of substrates and subsequent chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand-Based Comparisons

Grubbs First-Generation Catalyst
  • Formula : C₄₁H₇₄Cl₂P₂Ru
  • Ligands : Tricyclohexylphosphine (PCy₃) and 3-methyl-2-butenylidene (isopentenylidene).
  • Counterion : Chloride (Cl⁻).
  • Key Differences: The absence of an NHC ligand in Grubbs 1st Gen reduces thermal stability and limits activity in challenging substrates. The target compound’s NHC ligand provides stronger σ-donation, enhancing catalytic turnover .
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl)propylidene]ruthenium(II)
  • Formula : C₂₉H₃₅Cl₂N₃Ru
  • Ligands : Pyridinylpropylidene replaces the tricyclohexylphosphoranyl group.
  • Counterion : Chloride (Cl⁻).
  • Key Differences: The pyridinyl ligand introduces π-accepting properties, altering substrate selectivity in cross-coupling reactions. The BF₄⁻ counterion in the target compound improves solubility in non-aqueous media .
Chloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) Tetrafluoroborate
  • Formula : C₅₃H₅₄ClF₄N₂P₂Ru
  • Ligands : Chiral BINAP (bisphosphine) and DAIPEN (diamine).
  • Counterion : Tetrafluoroborate (BF₄⁻).
  • Key Differences : This complex excels in asymmetric hydrogenation due to chiral ligands, whereas the target compound’s NHC/phosphoranyl system favors metathesis .

Catalytic Performance and Stability

Compound Ligand System Counterion Addison Parameter Solubility in THF Primary Application
Target Compound NHC + Tricyclohexylphosphoranyl BF₄⁻ 0.244* High Olefin Metathesis
Grubbs 1st Gen PCy₃ + Isopentenylidene Cl⁻ 0.21 Moderate Basic Metathesis
[RuCl₂(p-cymene)]₂ p-Cymene Cl⁻ N/A Low Transfer Hydrogenation
[Ir(cod)(C₇H₁₂N₂)Cl] COD + NHC BF₄⁻ N/A Moderate C–H Activation

*The Addison parameter (measuring ligand donor strength) for the target compound’s NHC ligand is comparable to other N,N-dialkyl ruthenium catalysts, ensuring robust catalytic activity .

Counterion Effects

The tetrafluoroborate counterion in the target compound reduces ion pairing in solution, enhancing reaction rates compared to chloride salts. For example, in THF, the target compound achieves 95% conversion in styrene metathesis within 1 hour, whereas chloride analogs require 2–3 hours . Conversely, chloride salts may exhibit better stability in protic solvents .

Ligand Electronic and Steric Effects

  • NHC vs. Phosphine Ligands : NHC ligands (e.g., in the target compound) provide stronger σ-donation and weaker π-backbonding than phosphines (e.g., Grubbs 1st Gen), leading to higher thermal stability and activity in electron-deficient substrates .
  • Tricyclohexylphosphoranyl vs. Pyridinyl : The phosphoranyl group in the target compound offers greater steric bulk, reducing unwanted side reactions in crowded substrates compared to pyridinyl systems .

Biological Activity

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate is a ruthenium-based compound that has garnered attention due to its potential biological activities. Ruthenium complexes are known for their diverse applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C₄₆H₆₅Cl₂N₂Ru
  • Molecular Weight : 848.97 g/mol
  • CAS Number : 246047-72-3

The compound features a dichloro-ruthenium core coordinated with bulky organic ligands, which may influence its biological interactions and solubility properties.

Ruthenium complexes typically exert their biological effects through several mechanisms:

  • Reactive Species Production : Many ruthenium compounds generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is often implicated in their cytotoxic effects against cancer cells.
  • DNA Interaction : Some studies suggest that ruthenium complexes can bind to DNA, interfering with replication and transcription processes, which is crucial for their anticancer activity .
  • Immunomodulation : Certain ruthenium complexes have been shown to modulate immune responses, acting as immunosuppressants or stimulants depending on concentration .

Anticancer Activity

Research indicates that dichloro-ruthenium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies employing MTT assays have demonstrated that these compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HL-60 (leukemia) with IC50 values ranging from 1.30 to 50 µM depending on the specific structure of the complex .
Cell LineIC50 (µM)Reference
MCF-70.87 - 41
HL-601.30 - 50

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Inhibition : Ruthenium complexes have been tested against various bacterial strains, demonstrating effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Bacterial StrainActivityReference
Staphylococcus aureusStrong inhibition
Enterococcus faecalisModerate inhibition

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of dichloro-ruthenium complexes on human peripheral blood mononuclear cells (PBMCs). The results indicated that at low concentrations, these compounds could stimulate cell proliferation and interleukin-2 production but exhibited cytotoxic effects at higher concentrations .
  • Antitumor Potential in MCF-7 Cells : Another investigation highlighted the selective cytotoxicity of modified ruthenium complexes against MCF-7 cells, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the critical steps for synthesizing this ruthenium complex, and how can purity be ensured?

Methodological Answer: The synthesis typically involves ligand exchange or metathesis reactions under inert conditions. Key steps include:

  • Ligand Preparation : Pre-synthesize the N-heterocyclic carbene (NHC) ligand (1,3-bis(2,4,6-trimethylphenyl)imidazolidinium salt) via alkylation or deprotonation, followed by anion exchange (e.g., using sodium tetrafluoroborate) to isolate the tetrafluoroborate salt .
  • Metal Coordination : React the ligand with a ruthenium precursor (e.g., dichloro(p-cymene)ruthenium(II) dimer) under nitrogen or argon. Solvents like THF or dichloromethane are degassed and dried over molecular sieves to prevent hydrolysis .
  • Purification : Use column chromatography (silica or alumina) or recrystallization from mixed solvents (e.g., CH₂Cl₂/hexane). Monitor purity via ¹H/¹³C NMR (e.g., characteristic NCHN resonance at δ 8.6–9.0 ppm for imidazolidinylidene ligands) .

Q. What analytical techniques are essential for characterizing this complex?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm ligand coordination (e.g., downfield shifts for phosphine ligands) and absence of unreacted precursors .
  • X-ray Crystallography : Resolve the geometry of the ruthenium center (e.g., pseudo-octahedral coordination) and ligand arrangement .
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl, B, F) with deviations <0.4% .
  • Mass Spectrometry (ESI-MS) : Identify molecular ion peaks ([M–BF₄]⁺) and fragmentation patterns .

Q. How should this complex be stored to maintain stability?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen in flame-dried glassware to prevent oxidation or hydrolysis of the NHC or phosphine ligands .
  • Temperature : Keep at 2–8°C in the dark; prolonged exposure to ambient light or heat degrades the tetrafluoroborate counterion and Ru–C bonds .
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O, alcohols). Use anhydrous THF or CH₂Cl₂ for resuspension .

Advanced Research Questions

Q. How do ligand electronic properties influence catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Ligand Tuning : The strong σ-donor/weak π-acceptor nature of the NHC ligand enhances electron density at the Ru center, accelerating oxidative addition steps. Tricyclohexylphosphine acts as a steric shield, stabilizing intermediates .
  • Kinetic Studies : Use UV-Vis or ³¹P NMR to monitor ligand dissociation rates. For example, bulky mesityl groups on the NHC reduce decomposition pathways by 30% compared to less hindered analogs .
  • Comparative Catalysis : Benchmark turnover numbers (TONs) against analogous complexes with substituted phosphines (e.g., PPh₃ vs. PCy₃) in Heck or Suzuki reactions .

Q. What strategies resolve contradictions in catalytic efficiency reported across studies?

Methodological Answer:

  • Replicate Conditions : Ensure identical solvent purity (HPLC-grade, dried over 4 Å sieves), substrate ratios, and degassing protocols .
  • Control Experiments : Test for trace metal contaminants (e.g., Pd, Cu) via ICP-MS, which may co-catalyze side reactions .
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., D₂O) to distinguish between ionic vs. radical pathways .

Q. How can reaction kinetics be quantitatively modeled for photoredox applications?

Methodological Answer:

  • Time-Resolved Spectroscopy : Employ transient absorption spectroscopy (TAS) to measure excited-state lifetimes (τ) and quenching rates by substrates .
  • Quantum Yield (Φ) : Calculate using actinometry (e.g., ferrioxalate) under monochromatic LED irradiation (e.g., 450 nm) .
  • Computational Modeling : DFT studies (e.g., B3LYP/def2-TZVP) predict redox potentials (E₁/₂) and electron-transfer barriers .

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